molecular formula C14H19BrN2 B605654 AT-1001 CAS No. 1314801-63-2

AT-1001

Cat. No.: B605654
CAS No.: 1314801-63-2
M. Wt: 295.224
InChI Key: BUVQHAVXIBTLGL-ZSBIGDGJSA-N
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Description

AT-1001 (N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine) is a high-affinity and selective ligand for the α3β4 subtype of neuronal nicotinic acetylcholine receptors (nAChRs) . It was the first reported compound with a Ki below 10 nM at the α3β4 nAChR and demonstrates over 90-fold selectivity over other major nicotinic subtypes such as α4β2 and α7 . Functionally, this compound has been characterized as a potent partial agonist at both human and rat α3β4 nAChRs, with an efficacy of approximately 65-70% . Its high selectivity makes it a valuable pharmacological tool for studying the role of the α3β4 nAChR subtype in various physiological processes. Research suggests this receptor is involved in nicotine addiction and reward . In vivo studies have shown that this compound potently and dose-dependently blocks nicotine self-administration in rats without affecting food responding, indicating its potential significance in addiction research . The mechanism for this effect appears to be indirect, as this compound inhibits nicotine-induced dopamine release in the nucleus accumbens poorly and at significantly higher concentrations compared to non-selective antagonists, suggesting a pathway that involves α3β4 nAChRs outside the core mesolimbic dopamine system . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1314801-63-2

Molecular Formula

C14H19BrN2

Molecular Weight

295.224

IUPAC Name

(1R,3r,5S)-N-(2-Bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C14H19BrN2/c1-17-11-6-7-12(17)9-10(8-11)16-14-5-3-2-4-13(14)15/h2-5,10-12,16H,6-9H2,1H3/t10-,11+,12-

InChI Key

BUVQHAVXIBTLGL-ZSBIGDGJSA-N

SMILES

CN1[C@@]2([H])C[C@H](NC3=CC=CC=C3Br)C[C@]1([H])CC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AT-1001;  AT 1001;  AT1001

Origin of Product

United States

Preparation Methods

Derivative Synthesis and Modifications

Studies on this compound derivatives provide indirect insights into its synthetic flexibility:

  • N-terminal capping : Acetylation or pivaloylation to enhance membrane permeability.

  • C-terminal modifications : Methyl amide formation to reduce polarity.

  • Sequence truncation : Shorter peptides (e.g., tripeptides) to improve metabolic stability.

For instance, microwave-assisted solid-phase peptide synthesis (SPPS) was used for this compound analogues, though the parent compound likely follows solution-phase routes.

Analytical and Purification Techniques

Chromatographic Methods

  • Reverse-phase HPLC : Employed for purity assessment, using C18 columns and acetonitrile/water gradients.

  • Silica gel chromatography : Used in final purification steps, with eluents like dichloromethane/methanol.

Spectroscopic Characterization

  • ¹H/¹³C NMR : Confirmed regioselectivity of the bicyclic core and substituent positions.

  • High-resolution mass spectrometry (HRMS) : Validated molecular formula (e.g., m/z 309.08 for [M+H]⁺).

Challenges in Scalable Synthesis

  • Stereochemical Control : The bicyclic system necessitates precise stereoselective synthesis to avoid diastereomer formation.

  • Bromine Stability : The 2-bromophenyl group is prone to debromination under acidic conditions, requiring mild reaction pH.

  • Yield Optimization : Published yields for analogous compounds range from 40–65%, suggesting room for improvement.

Pharmacological Formulation

This compound is typically administered as its hydrochloride salt (this compound HCl) to enhance aqueous solubility. Key formulation parameters include:

  • Dosage : Effective in vivo doses range from 0.1–3.0 mg/kg in rodent models.

  • Vehicle : Saline or 5% DMSO in water for intravenous delivery.

Comparative Analysis with Analogues

CompoundModificationα3β4 IC₅₀ (nM)Selectivity (α3β4/α4β2)Source
This compoundParent structure2.6>90
Compound 45-Isoquinoline substituent26000.4
Compound 16Truncated side chain5605.3

Data indicate that preserving the intact bicyclic core and 2-bromophenyl group maximizes α3β4 affinity .

Chemical Reactions Analysis

Types of Reactions

AT-1001 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

AT-1001 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the α3β4 subtype of nicotinic acetylcholine receptors.

    Biology: Investigated for its effects on neuronal signaling and receptor function.

    Medicine: Explored as a potential therapeutic agent for smoking cessation due to its ability to block nicotine self-administration in animal models.

Mechanism of Action

AT-1001 exerts its effects by selectively binding to and antagonizing the α3β4 subtype of nicotinic acetylcholine receptors. This interaction inhibits the receptor’s normal function, thereby blocking the effects of nicotine and reducing nicotine self-administration. The compound’s mechanism involves both competitive and non-competitive inhibition, leading to a decrease in receptor number and maximal calcium ion flux .

Comparison with Similar Compounds

Research Implications and Limitations

  • However, partial α4β2 nAChR activity at high concentrations may limit its specificity .
  • Celiac Disease : While this compound outperforms placebo, its efficacy relative to long-term gluten-free diets requires further study .

Q & A

Q. What experimental models are commonly used to study AT-1001's effects on α3β4 nicotinic acetylcholine receptors (nAChRs)?

Researchers employ Xenopus laevis oocytes for electrophysiological assays to measure this compound's partial agonist activity and inhibitory effects . Behavioral models, such as the elevated-plus maze (EPM) and operant self-administration paradigms, are used to assess anxiolytic and anti-addiction properties in rodents . HEK-293 cells transfected with α3β4 nAChRs are utilized for binding and functional assays (e.g., dopamine release inhibition) .

Q. How does this compound's concentration influence its dual agonist/antagonist effects at α3β4 nAChRs?

At low concentrations (0.1–1 µM), this compound acts as a partial agonist, enhancing acetylcholine (ACh)-evoked currents by ~23% of maximal ACh responses. At higher concentrations (>1 µM), it inhibits ACh responses via desensitization or open-channel blockade . Methodologically, pre- and co-application protocols with ACh are critical for capturing these dual effects .

Q. What methodological approaches validate this compound's specificity for α3β4 over other nAChR subtypes?

Comparative studies using transfected cell lines (e.g., α3β4 vs. α4β2 nAChRs) reveal this compound's higher affinity for α3β4 (IC₅₀ = 35.2 nM) . Competition binding assays with selective antagonists (e.g., conotoxin MII) and functional tests in synaptosomal preparations further confirm subtype specificity .

Q. How is this compound's impact on intestinal permeability assessed in preclinical models?

In BAPN-induced thoracic aortic aneurysm/dissection (TAAD) models, this compound preserves endothelial tight junction (TJ) integrity, reducing vascular inflammation and edema. Metrics include immunohistochemistry for ZO-1 expression and plasma leakage assays . In IL10-deficient mice, intestinal permeability is measured via FITC-dextran uptake and transepithelial electrical resistance (TEER) .

Advanced Research Questions

Q. How can contradictory data on this compound's anxiolytic effects in the EPM test be reconciled?

While this compound increases time spent in open arms (anxiolytic effect), open-arm entries show non-significant trends. Methodological adjustments include controlling for locomotor activity (via closed-arm entries) and increasing sample sizes to address variability . Statistical power analysis and repeated-measures ANOVA are recommended to validate marginal effects .

Q. What structural insights explain this compound's functional selectivity for α3β4 nAChRs?

Cryo-EM data reveal this compound binds to an enlarged α3β4 pocket, with steric interactions between its phenyl-bromine group and β-subunit Phe-119 residues. However, unresolved electron density for bromine suggests complementary techniques (e.g., X-ray crystallography) are needed for atomic-level clarity .

Q. How do in vitro partial agonism findings translate to in vivo efficacy in addiction models?

this compound's partial agonism in oocytes correlates with its ability to block nicotine self-administration (1.5–3.0 mg/kg) without affecting food rewards, suggesting receptor-specific modulation . Dosing regimens must account for pharmacokinetic factors (e.g., blood-brain barrier penetration) to replicate in vitro effects .

Q. What strategies mitigate off-target effects when testing this compound in behavioral studies?

Control experiments include:

  • Comparing effects on primary reinforcers (e.g., nicotine) vs. natural rewards (e.g., food) .
  • Co-administering selective antagonists (e.g., mecamylamine) to isolate α3β4-mediated actions .
  • Using yohimbine stress to differentiate anxiolytic vs. anti-relapse mechanisms .

Q. How do discrepancies in classifying this compound as a partial agonist vs. antagonist arise across studies?

Context-dependent effects (e.g., concentration, assay type) explain conflicting classifications. In oocytes, this compound shows partial agonism at 100 µM but inhibition at higher doses . In HEK cells, it blocks epibatidine-induced currents, reflecting antagonist-like properties under different experimental conditions .

Q. What best practices ensure reproducibility of this compound's in vitro findings?

  • Report detailed protocols: ACh wash intervals, voltage-clamp settings, and oocyte viability criteria .
  • Include negative controls (e.g., vehicle-treated cells) and validate receptor expression via radioligand binding .
  • Deposit raw data and analysis scripts in supplementary materials per journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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